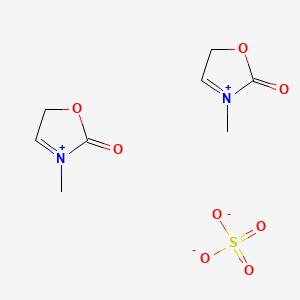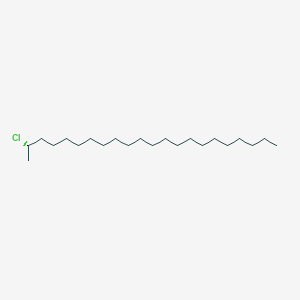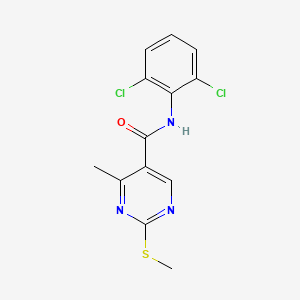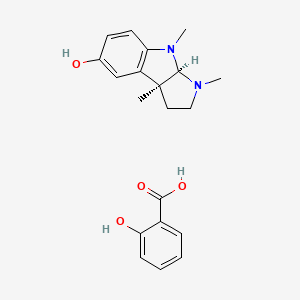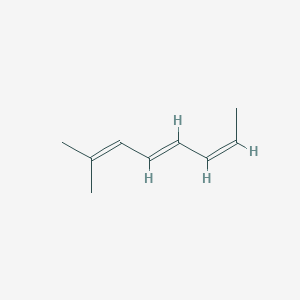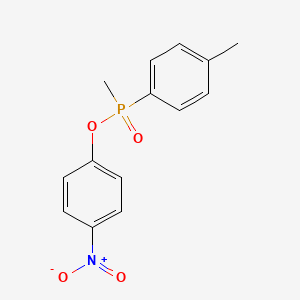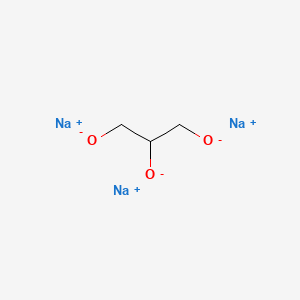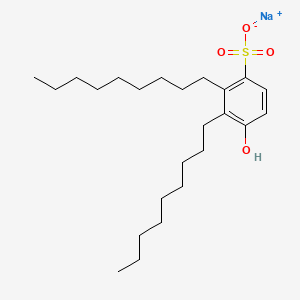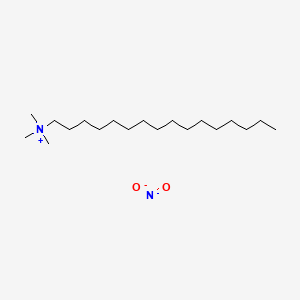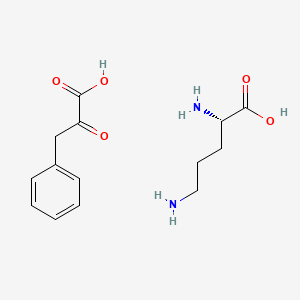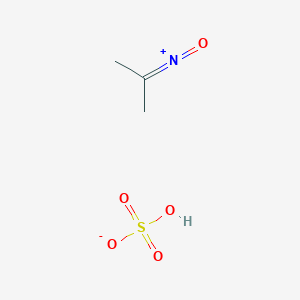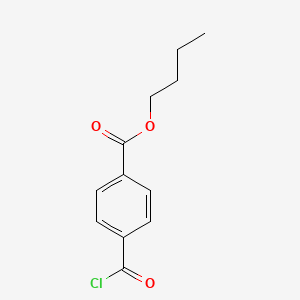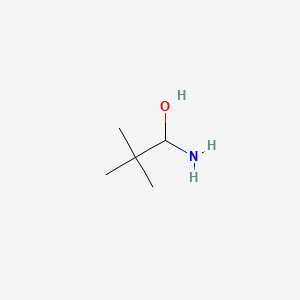
1-Amino-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C5H13NO. It is a primary amine and alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain. This compound is known for its versatility in various chemical reactions and applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-2,2-dimethylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route mentioned above, with optimization for large-scale production. The process benefits from the use of inexpensive raw materials, fewer reaction steps, and high product purity, making it suitable for industrial applications .
化学反応の分析
Types of Reactions: 1-Amino-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted derivatives depending on the reagent used.
科学的研究の応用
1-Amino-2,2-dimethylpropan-1-ol finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: Serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: Utilized in the manufacture of surfactants, stabilizers, and other industrial chemicals.
作用機序
The mechanism of action of 1-amino-2,2-dimethylpropan-1-ol depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the hydroxyl group can engage in hydrogen bonding and act as a nucleophile. These interactions enable the compound to exert its effects in various chemical and biological processes .
類似化合物との比較
2-Amino-2-methyl-1-propanol: Similar structure but with a different branching pattern.
2,2-Dimethyl-1-propanol: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-2,2-dimethylpropan-1-ol: Similar but with the amino group positioned differently.
Uniqueness: 1-Amino-2,2-dimethylpropan-1-ol is unique due to the presence of both an amino and a hydroxyl group on a branched carbon chain, allowing it to participate in a wide range of chemical reactions and making it valuable in various applications .
特性
CAS番号 |
40898-98-4 |
|---|---|
分子式 |
C5H13NO |
分子量 |
103.16 g/mol |
IUPAC名 |
1-amino-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(2,3)4(6)7/h4,7H,6H2,1-3H3 |
InChIキー |
WXOWRMDTEXXRQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
